Sodium 1H-indol-2-ylacetate
Description
Significance of Indole (B1671886) Derivatives in Organic and Biological Chemistry Research
Indole derivatives are ubiquitous in nature and synthetic chemistry, forming the core of essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide array of alkaloids. nih.govresearchgate.net This prevalence has inspired extensive research, revealing that the indole nucleus is a key component in many pharmacologically active agents. rjptonline.org
The strategic substitution of different chemical groups onto the indole ring can modulate the biological activity of the resulting molecules. rjptonline.org This has led to the development of a diverse range of compounds with applications across various therapeutic areas. Research has demonstrated that indole derivatives possess a wide spectrum of pharmacological activities, including:
Antimicrobial and Antifungal: Many indole-based compounds exhibit significant activity against various bacterial and fungal strains. nih.gov
Anticancer: Certain halogenated indole-3-acetic acids and other complex indole derivatives have shown potent growth-inhibitory activity against human tumor cell lines. rjptonline.org
Anti-inflammatory: Derivatives of indol-3-acetic acids have been assessed for their in vivo anti-inflammatory properties. rjptonline.org
Antioxidant: Indole-2 and indole-3-carboxamides have been found to be excellent antioxidants with strong radical scavenging effects. rjptonline.org
Antiviral and Anticonvulsant: Specific indole derivatives have also been identified with significant antiviral and anticonvulsant activities. rjptonline.org
The indole scaffold's ability to interact with various biological receptors and enzymes makes it a continued focus of drug discovery and development. rjptonline.orgnih.gov
Distinctive Features and Academic Relevance of the 1H-Indol-2-ylacetic Acid Moiety
While much of the research on indoleacetic acids has centered on the 3-substituted isomer, the 1H-indol-2-ylacetic acid moiety holds its own unique academic and synthetic relevance. Compounds substituted at the C-2 position of the indole ring are important structural motifs found in diverse biologically active molecules and serve as key precursors for a wide variety of alkaloids. longdom.org
Specifically, 2-(1H-indol-2-yl)acetic acids are valued as versatile building blocks in several areas of chemical synthesis:
Natural Product Synthesis: They are crucial for the synthesis of complex natural products and their analogues. longdom.org
Combinatorial Chemistry: Their structure is amenable to the creation of large libraries of compounds for screening purposes. longdom.org
Medicinal Chemistry: They serve as attractive starting points for developing new therapeutic agents. longdom.org
The synthesis of these compounds has received considerable attention. An efficient method involves the palladium-catalyzed regioselective C-H activation to produce ethyl 2-(1H-indol-2-yl)acetates from readily available starting materials. longdom.org This ethyl ester is a direct precursor that can be hydrolyzed to yield the desired 2-(1H-indol-2-yl)acetic acid. longdom.org This synthetic accessibility enhances its relevance in research. The sodium salt, Sodium 1H-indol-2-ylacetate, is a crystalline solid, making it suitable for various applications where a solid form is preferred. chemicalbook.com
| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical Form |
|---|---|---|---|---|
| This compound | 172513-77-8 | C10H8NNaO2 | 199.18 g/mol | Off-white crystalline solid |
| 1H-Indol-2-ylacetic acid | Not specified | C10H9NO2 | 175.18 g/mol | Not specified |
Comparative Analysis with Isomeric Indoleacetic Acid Structures in Contemporary Research
The position of the acetic acid side chain on the indole ring dramatically influences the compound's chemical and biological properties. A comparative analysis, particularly with the well-known Indole-3-acetic acid (IAA), highlights the distinct nature of the 1H-indol-2-ylacetic acid scaffold.
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been studied extensively. wikipedia.org It plays a critical role in regulating nearly every aspect of plant growth and development, including cell elongation and division. wikipedia.orgnih.gov Plants can synthesize IAA from tryptophan through several pathways. wikipedia.org In addition to its role in plants, IAA is also produced by various bacteria and fungi and is a metabolite in mammals. wikipedia.orgnih.govrupahealth.com
Indole-1-acetic acid (or N-substituted) derivatives have also been investigated. In these compounds, the acetic acid group is attached to the nitrogen atom of the indole ring. Research on these isomers has revealed distinct biological activities, including antimicrobial properties and potential modulation of GABA receptors. nih.gov
The key distinction between these isomers lies in the point of attachment of the carboxymethyl group, which alters the molecule's electronic distribution, steric profile, and reactivity. This, in turn, affects how the molecule interacts with biological targets. While IAA is a well-established phytohormone, the biological roles of the 1-yl and 2-yl isomers are less defined but represent an active area of research for novel pharmacological agents. longdom.org
| Isomer | Point of Attachment | Primary Research Focus/Significance | Known Roles |
|---|---|---|---|
| 1H-Indol-1-ylacetic acid | Nitrogen (N-1) | Synthetic chemistry, potential antimicrobial agents. nih.gov | Investigated for various pharmacological activities. |
| 1H-Indol-2-ylacetic acid | Carbon-2 (C-2) | Valuable synthetic building block for natural products and medicinal chemistry. longdom.org | Precursor for alkaloids and other complex molecules. longdom.org |
| 1H-Indol-3-ylacetic acid (IAA) | Carbon-3 (C-3) | Extensively studied as a primary plant hormone (auxin). wikipedia.org | Regulates plant growth, also found in bacteria, fungi, and mammals. nih.govrupahealth.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(1H-indol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSIKQQPOTABL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Indol 2 Ylacetic Acid and Its Sodium Salt
De Novo Synthesis of the 1H-Indole-2-ylacetic Acid Core
De novo synthesis involves building the indole (B1671886) ring from acyclic or non-indole precursors in a manner that incorporates the desired substituent, or a precursor to it, during the cyclization process.
Several classic named reactions in organic chemistry allow for the formation of the indole ring with substitution at the C-2 position. Two prominent methods are the Fischer Indole Synthesis and the Reissert Indole Synthesis.
Fischer Indole Synthesis : This is one of the oldest and most versatile methods for synthesizing substituted indoles. nrochemistry.com To achieve C-2 substitution, an appropriate arylhydrazine is reacted with a ketone or aldehyde. Specifically for the synthesis of a precursor to 1H-indol-2-ylacetic acid, phenylhydrazine (B124118) can be reacted with pyruvic acid. This reaction proceeds via the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement with the elimination of ammonia (B1221849) to form indole-2-carboxylic acid. nrochemistry.com
Reissert Indole Synthesis : This method provides a route to 2-substituted indoles starting from o-nitrotoluene and a source for the C-2 substituent. The synthesis involves the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ethyl ester. tandfonline.comgoogle.com This intermediate is then subjected to reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes to form the indole ring, yielding ethyl indole-2-carboxylate.
| Method | Key Precursors | Intermediate Product | Primary Advantage |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic Acid | Indole-2-carboxylic acid | Wide applicability and historical significance. |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Ethyl indole-2-carboxylate | Good for specific C-2 ester substitution. |
The products from the de novo ring-forming reactions, typically indole-2-carboxylic acid or its esters, are not the final target but are key intermediates that must be converted into 1H-indol-2-ylacetic acid.
In the case of the Fischer synthesis , the resulting indole-2-carboxylic acid must undergo a one-carbon homologation to extend the carboxylic acid group to an acetic acid group.
Following the Reissert synthesis , the product is ethyl 1H-indole-2-carboxylate. This ester must first be hydrolyzed to the corresponding carboxylic acid, which then requires the same one-carbon homologation step. The hydrolysis is typically achieved under basic conditions, for example, using aqueous sodium hydroxide (B78521), followed by acidification.
Derivatization from Simpler Indole-2-yl Compounds
An alternative to building the indole core from scratch is to start with a readily available indole that is already substituted at the C-2 position and then chemically modify that substituent into the desired acetic acid side chain.
The most direct precursor for this approach is indole-2-carboxylic acid, which can be prepared via the methods described above or obtained commercially. The challenge lies in converting the C-2 carboxyl group (-COOH) into a carboxymethyl group (-CH2COOH).
Arndt-Eistert Homologation : This is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgslideshare.netchem-station.com The process involves a three-step sequence:
Activation : The indole-2-carboxylic acid is first converted into a more reactive derivative, typically an acid chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.
Diazoketone Formation : The resulting acid chloride is then reacted with diazomethane (B1218177) (CH2N2). This reaction forms an α-diazoketone intermediate and releases hydrochloric acid, which is quenched by excess diazomethane. nrochemistry.comslideshare.net
Wolff Rearrangement : The α-diazoketone is then decomposed in the presence of a metal catalyst (commonly a silver salt like silver benzoate (B1203000) or silver oxide) and a nucleophile, such as water. nrochemistry.comslideshare.net The diazoketone undergoes a rearrangement to form a highly reactive ketene (B1206846) intermediate, which is immediately trapped by water to yield the desired 1H-indol-2-ylacetic acid. organic-chemistry.org
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Indole-2-carbonyl chloride | Increase reactivity of the carboxyl group. |
| 2. Diazoketone Formation | Diazomethane (CH₂N₂) | 2-(Diazoacetyl)-1H-indole | Introduce the necessary carbon and nitrogen atoms for rearrangement. |
| 3. Wolff Rearrangement | Silver(I) oxide (Ag₂O), Water (H₂O) | 1H-Indol-2-ylacetic acid | Rearrange the carbon skeleton and form the final acid. |
Formation of Sodium 1H-Indol-2-ylacetate from its Acid or Esters
Once 1H-indol-2-ylacetic acid has been synthesized, the final step is the formation of the corresponding sodium salt. This is a straightforward acid-base reaction.
There are two primary methods to obtain this compound:
Neutralization of the Acid : 1H-indol-2-ylacetic acid is treated with an equimolar amount of a suitable sodium base. Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) are commonly used. The reaction is typically performed in a solvent in which the acid is soluble and the salt can be isolated, such as water or an alcohol like ethanol. Evaporation of the solvent yields the solid sodium salt.
Saponification of an Ester : If the synthetic route produces an ester, such as ethyl 1H-indol-2-ylacetate or methyl 1H-indol-2-ylacetate, the sodium salt can be formed directly through saponification. This process involves heating the ester with at least one equivalent of sodium hydroxide in an aqueous or alcoholic solution. mdpi.com The reaction hydrolyzes the ester to form the sodium carboxylate salt and the corresponding alcohol (ethanol or methanol). This method conveniently combines the de-esterification and salt formation steps into a single operation.
Methodological Advancements in 1H-Indol-2-ylacetate Synthesis
The journey to synthesize 1H-indol-2-ylacetic acid and its sodium salt is intrinsically linked to the efficient preparation of its precursor, 1H-indole-2-carboxylic acid. A common and effective starting point for this precursor is the Fischer indolization of aryl hydrazines with ethyl pyruvate, which yields various substituted-1H-indole-2-carboxylic acid ethyl esters. Subsequent alkaline hydrolysis of these esters provides the corresponding carboxylic acids. For instance, the hydrolysis of ethyl indol-2-carboxylate using aqueous potassium hydroxide in acetone (B3395972) has been reported to yield 1H-indole-2-carboxylic acid.
Once 1H-indole-2-carboxylic acid is obtained, the crucial step is the one-carbon homologation to introduce the acetic acid side chain at the 2-position. Two primary strategies have been explored for this transformation: the Arndt-Eistert homologation and a multi-step conversion involving reduction, halogenation, cyanation, and hydrolysis.
Arndt-Eistert Homologation
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. This three-step process begins with the conversion of the carboxylic acid to its corresponding acid chloride, typically using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate. The final and key step is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal catalyst such as silver oxide (Ag₂O) in the presence of a nucleophile like water, to yield the homologous carboxylic acid. While a powerful tool, the use of the highly toxic and explosive diazomethane necessitates careful handling and has led to the development of safer alternatives like trimethylsilyldiazomethane.
Table 1: Key Steps in the Arndt-Eistert Homologation
| Step | Transformation | Reagents | Intermediate/Product |
| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 1H-Indole-2-carbonyl chloride |
| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) | 1-Diazo-2-(1H-indol-2-yl)ethan-1-one |
| 3 | Wolff Rearrangement | Silver oxide (Ag₂O), Water (H₂O) | 1H-Indol-2-ylacetic acid |
Multi-Step Synthetic Route
An alternative and often safer approach to the Arndt-Eistert reaction is a four-step sequence that circumvents the use of diazomethane. This pathway involves:
Reduction of the Carboxylic Acid: The initial 1H-indole-2-carboxylic acid is reduced to the corresponding alcohol, (1H-indol-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
Conversion to a Halide: The newly formed alcohol is then converted into a more reactive leaving group, typically a chloride. Thionyl chloride (SOCl₂) is a common reagent for this step, yielding 2-(chloromethyl)-1H-indole.
Cyanation: The chloromethyl derivative is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN), to introduce the nitrile group, forming 1H-indole-2-acetonitrile.
Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, enzymatic hydrolysis has been shown to convert indole-3-acetonitrile (B3204565) to indole-3-acetic acid, a principle that can be applied to the 2-yl isomer.
Table 2: Multi-Step Synthesis of 1H-Indol-2-ylacetic Acid
| Step | Starting Material | Reagent(s) | Product |
| 1 | 1H-Indole-2-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | (1H-Indol-2-yl)methanol |
| 2 | (1H-Indol-2-yl)methanol | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-1H-indole |
| 3 | 2-(Chloromethyl)-1H-indole | Sodium cyanide (NaCN) | 1H-Indole-2-acetonitrile |
| 4 | 1H-Indole-2-acetonitrile | Acid or Base (Hydrolysis) | 1H-Indol-2-ylacetic acid |
Formation of this compound
The final step in the synthesis is the conversion of 1H-indol-2-ylacetic acid to its sodium salt. This is a straightforward acid-base reaction. The carboxylic acid is treated with a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable solvent. The reaction results in the formation of the sodium salt and water. Evaporation of the solvent then yields the solid this compound.
Chemical Reactivity and Derivatization Strategies for the Sodium 1h Indol 2 Ylacetate Framework
Reactivity Profiles of the Indole (B1671886) Nitrogen (N1)
The nitrogen atom at the 1-position (N1) of the indole ring in 1H-indol-2-ylacetate is a key site for functionalization. While the lone pair of electrons on the nitrogen participates in the aromaticity of the indole ring, it can still act as a nucleophile, particularly after deprotonation. The acidity of the N-H bond allows for the formation of an indolide anion, which is a potent nucleophile.
N-Alkylation: The N1 position can be readily alkylated under basic conditions. The use of a strong base, such as sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), effectively deprotonates the indole nitrogen. researchgate.net The resulting anion can then undergo a nucleophilic substitution reaction with a variety of alkylating agents, such as alkyl halides. researchgate.netyoutube.com For instance, the reaction of an indole with an alkyl bromide in the presence of NaH in THF can lead to the corresponding N-alkylated product. nih.gov This reaction is a fundamental strategy for introducing diverse substituents at the N1 position, thereby modifying the steric and electronic properties of the molecule.
N-Acylation: The indole nitrogen can also undergo acylation to form N-acylindoles. These derivatives are present in numerous biologically active molecules. nih.gov Direct acylation of indoles with carboxylic acids can be challenging due to the acid-base reaction that forms a salt. Therefore, more reactive acylating agents such as acyl chlorides or thioesters are often employed. clockss.orgnih.gov For example, the reaction of an indole with a thioester in the presence of a base like cesium carbonate (Cs₂CO₃) can provide the corresponding N-acylated indole. nih.gov Another approach involves the use of a dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), to yield N-acylated indoles. nih.gov
| Reagent/Catalyst | Product Type | Reference |
| Sodium Hydride (NaH) / Alkyl Halide | N-Alkylated Indole | researchgate.netyoutube.comnih.gov |
| Cesium Carbonate (Cs₂CO₃) / Thioester | N-Acylated Indole | nih.gov |
| Tetrapropylammonium Perruthenate (TPAP) / Primary Alcohol | N-Acylated Indole | nih.gov |
Electrophilic and Nucleophilic Substitutions on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The position of substitution is dictated by the electronic distribution within the ring.
Electrophilic Substitution: The C3 position of the indole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. researchgate.netquimicaorganica.orgsemanticscholar.org This high reactivity at C3 is a general feature of the indole nucleus. semanticscholar.org Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C3 position.
Nitration: Introduction of a nitro group (-NO₂) at the C3 position.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C3 position.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, at the C3 position. nih.gov
If the C3 position is already substituted, electrophilic substitution can occur at the C2 position. The benzene (B151609) portion of the indole ring is less reactive towards electrophiles than the pyrrole (B145914) ring.
Nucleophilic Substitution: Nucleophilic substitution reactions on the indole ring are less common due to the electron-rich nature of the system. However, under certain conditions, such as the presence of a good leaving group or in specific activated indole derivatives, nucleophilic substitution can occur.
| Reaction Type | Preferred Position | Reagents |
| Halogenation | C3 | Halogens (e.g., Br₂, Cl₂) |
| Nitration | C3 | HNO₃/H₂SO₄ |
| Sulfonation | C3 | SO₃/Pyridine |
| Friedel-Crafts Acylation | C3 | Acyl chloride/Lewis acid |
Transformations of the Acetate (B1210297) Side Chain
The acetate side chain of sodium 1H-indol-2-ylacetate offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with modified properties.
The carboxylic acid functionality of the acetate side chain can be readily converted into amides and hydrazides, which are important functional groups in medicinal chemistry.
Amide Synthesis: The direct reaction of a carboxylic acid with an amine is generally inefficient as it leads to the formation of a salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include the conversion of the carboxylic acid to an acyl chloride or the use of coupling reagents. Acid chlorides react readily with primary and secondary amines to form the corresponding amides. libretexts.org Alternatively, coupling agents can facilitate the direct formation of amides from carboxylic acids and amines.
Hydrazide Synthesis: Hydrazides can be synthesized by the reaction of esters with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net For instance, the ethyl ester of 1H-indole-2-acetic acid can be treated with hydrazine hydrate to yield the corresponding acetohydrazide. researchgate.net This reaction is a common method for introducing the hydrazide functionality, which can then serve as a precursor for the synthesis of various heterocyclic compounds. rjptonline.org
| Starting Material | Reagent | Product |
| 1H-Indol-2-ylacetic acid | SOCl₂, then R₂NH | Amide |
| Ethyl 1H-indol-2-ylacetate | Hydrazine Hydrate | Hydrazide |
The carboxylic acid group can undergo several other important transformations.
Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. sphinxsai.com Esterification can also be achieved using other methods, such as reaction with alkyl halides under basic conditions.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemistrysteps.comlibretexts.orgchemistrysteps.comchemguide.co.uk The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.comchemistrysteps.com A process for the selective reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids using lithium, sodium, or potassium in liquid ammonia (B1221849) has also been described. google.com
Decarboxylation: The removal of the carboxyl group as carbon dioxide can be achieved under specific conditions, although this is not always a straightforward transformation for aryl-acetic acids.
Incorporation of 1H-Indol-2-ylacetate into Fused Heterocyclic Architectures
The 1H-indol-2-ylacetate framework can serve as a building block for the synthesis of more complex, fused heterocyclic systems. metu.edu.tr The reactivity of both the indole ring and the acetate side chain can be exploited to construct new rings fused to the indole core. For example, the hydrazide derivative of 1H-indol-2-ylacetic acid can be used as a key intermediate for the synthesis of various fused heterocycles. researchgate.net The synthesis of architecturally complex polyheterocyclic structures embedding the indole ring is a growing area of interest due to the enhanced pharmacological and photophysical properties of these compounds. researchgate.net Various synthetic protocols have been developed for the construction of indole-fused heterocyclic compounds. researchgate.net
Stereoselective Synthesis of Chiral 1H-Indol-2-ylacetate Derivatives
The development of stereoselective methods for the synthesis of chiral indole derivatives is of significant importance, as many biologically active molecules containing the indole scaffold are chiral. nih.gov Asymmetric synthesis strategies can be employed to introduce chirality at various positions of the 1H-indol-2-ylacetate framework. For instance, catalytic asymmetric dearomatization of 2,3-disubstituted indoles has been established as a strategy for the switchable divergent synthesis of chiral indole derivatives. nih.govorganic-chemistry.org This allows for the controlled synthesis of specific stereoisomers, which is crucial for the development of compounds with defined biological activities.
Advanced Spectroscopic and Chromatographic Analytical Methodologies for 1h Indol 2 Ylacetate Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 1H-indol-2-ylacetate. However, specific experimental data for this compound is not well-documented in readily accessible literature.
Multi-Nuclear NMR Techniques (¹H, ¹³C, etc.)
¹H (proton) and ¹³C (carbon-13) NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For 1H-indol-2-ylacetate, one would expect to observe distinct signals corresponding to each unique proton and carbon atom in the molecule.
Based on the analysis of related indole (B1671886) compounds, a hypothetical ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show a singlet for the methylene (B1212753) (CH₂) protons of the acetate (B1210297) group, and a series of multiplets in the aromatic region (approximately 7.0-7.6 ppm) for the protons on the indole ring. The proton at the C3 position would likely appear as a singlet or a small doublet. The N-H proton of the indole ring would typically appear as a broad singlet at a downfield chemical shift.
Similarly, a ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon of the acetate group (around 170-175 ppm), the methylene carbon, and the eight distinct carbon atoms of the indole ring. However, without experimental data, precise chemical shifts cannot be provided.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1H-Indol-2-ylacetic Acid (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ | ~3.7 | ~35-40 |
| C=O | - | ~172-175 |
| H3 | ~6.3 | ~100-105 |
| H4, H5, H6, H7 | ~7.0 - 7.6 | ~110-140 |
| NH | ~11.0 | - |
Note: These are predicted values based on general knowledge and data from similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Experiments for Connectivity and Proximity Analysis
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the protons on the benzene (B151609) ring portion of the indole structure. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for instance, from the methylene protons to the C2 and C3 carbons of the indole ring, confirming the position of the acetate side chain. No specific 2D NMR data for 1H-indol-2-ylacetate has been found.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of 1H-indol-2-ylacetic acid (the parent acid of the sodium salt) with high precision. This allows for the determination of its elemental formula (C₁₀H₉NO₂). The theoretical exact mass of 1H-indol-2-ylacetic acid is approximately 175.0633 g/mol .
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate a characteristic spectrum of product ions. For 1H-indol-2-ylacetic acid, a primary fragmentation pathway would likely involve the loss of the acetic acid group (-CH₂COOH, 59 Da) or the carboxyl group (-COOH, 45 Da). A significant and characteristic fragmentation for many indole acetic acid isomers is the formation of a stable quinolinium-type cation at m/z 130, which arises from the loss of the side chain and rearrangement. This fragment is a key diagnostic peak for the indolemethyl moiety. However, a detailed fragmentation pathway specific to the 2-substituted isomer is not available.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions
IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic structure of the molecule.
For Sodium 1H-indol-2-ylacetate, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations around 3300-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and a strong asymmetric stretching vibration for the carboxylate (COO⁻) group in the region of 1550-1610 cm⁻¹. The corresponding symmetric stretch would appear around 1400 cm⁻¹.
The UV-Vis spectrum of indole and its derivatives is characterized by electronic transitions within the aromatic system. Typically, two main absorption bands are observed. For 1H-indol-2-ylacetate, these would be expected to appear around 220 nm and 280 nm, corresponding to π → π* transitions of the indole chromophore. The exact position and intensity of these bands can be influenced by the solvent and substitution pattern.
Interactive Data Table: Expected IR and UV-Vis Absorption Data for this compound
| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | N-H Stretch | ~3300-3400 |
| IR | Aromatic C-H Stretch | ~3000-3100 |
| IR | Asymmetric Carboxylate (COO⁻) Stretch | ~1550-1610 |
| IR | Symmetric Carboxylate (COO⁻) Stretch | ~1400 |
| UV-Vis | π → π* Transition 1 | ~220 |
| UV-Vis | π → π* Transition 2 | ~280 |
Note: These are generalized predictions. Experimental values are required for confirmation.
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is indispensable for the qualitative and quantitative analysis of this compound, enabling its separation from precursors, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The versatility of HPLC lies in the variety of stationary phases and mobile phase compositions that can be employed, along with highly sensitive detection modes.
Reversed-phase HPLC is the most common approach for separating indole derivatives. researchgate.net In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or phosphoric acid to control the pH and improve peak shape. sielc.comnih.gov
Detection Modes:
UV-Vis Detection: The indole ring in 1H-indol-2-ylacetate possesses a strong chromophore that absorbs ultraviolet (UV) light. researchgate.net Detection is frequently performed at wavelengths around 280 nm. oup.com This method is robust and widely applicable for routine purity analysis and quantification. acs.org
Fluorescence Detection (FLD): The indole moiety is naturally fluorescent, allowing for highly sensitive and selective detection. nih.govoup.com By choosing appropriate excitation and emission wavelengths (e.g., excitation at ~280 nm and emission at ~360 nm for indoleacetic acids), FLD can achieve significantly lower detection limits compared to UV detection, making it ideal for trace analysis. researchgate.netresearchgate.net
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity. This technique not only separates the compound but also provides its mass-to-charge ratio, confirming its molecular weight. Tandem mass spectrometry (LC-MS/MS) can further fragment the molecule to yield structural information, making it an invaluable tool for unambiguous identification in complex matrices. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Indole Acetic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netcetjournal.it |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water containing an acidifier (e.g., 0.1% Formic Acid) | nih.govnih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | mdpi.com |
| Detection | UV at 280 nm; Fluorescence (Ex: 282 nm, Em: 360 nm); MS (APCI or ESI) | researchgate.netnih.govoup.com |
| Column Temp. | 30 - 45 °C | mdpi.commdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, being a salt of a carboxylic acid, is non-volatile. Therefore, a chemical modification step known as derivatization is required to convert it into a volatile analogue suitable for GC analysis. nih.govresearchgate.net
The primary goal of derivatization is to mask the polar functional groups (the carboxylate in this case) to decrease the boiling point and increase thermal stability. A common method is esterification, which converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester). gcms.cz For instance, alkyl chloroformate reagents can be used to prepare alkyl esters of indoleacetic acids in aqueous solutions, which can then be analyzed by GC-MS. nih.govresearchgate.net
Once derivatized, the sample is injected into the GC, where the volatile indole-2-ylacetate ester is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.netfrontiersin.org
Table 2: General Procedure for GC-MS Analysis of Indole Acetic Acids via Derivatization
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Derivatization | Reaction with an alkylating agent (e.g., alkyl chloroformate) to form a volatile ester. | Increase volatility and thermal stability for GC analysis. | nih.govresearchgate.net |
| 2. GC Separation | Separation on a capillary column (e.g., DB-1) with a programmed temperature ramp. | Isolate the derivatized analyte from other sample components. | oup.com |
| 3. MS Detection | Electron Impact (EI) ionization followed by mass analysis. | Provide mass spectrum for structural confirmation and sensitive detection. | notulaebotanicae.ro |
Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, provide detailed information about the vibrational modes of a molecule. montclair.edu The resulting spectrum is a unique "molecular fingerprint" that is highly specific to the compound's chemical structure and bonding environment. researchgate.net
For this compound, a Raman spectrum would exhibit characteristic bands corresponding to the vibrations of the indole ring system and the acetate functional group. Key vibrational modes would include:
N-H stretching vibrations of the indole ring. nih.gov
C=C stretching vibrations within the aromatic and pyrrole (B145914) rings.
In-plane and out-of-plane bending modes of C-H bonds.
Symmetric and asymmetric stretching of the carboxylate (-COO⁻) group.
These techniques are non-destructive and require minimal sample preparation. They are highly valuable for the unambiguous identification of the compound, differentiating it from its isomers (e.g., Sodium 1H-indol-3-ylacetate), and for studying intermolecular interactions, such as hydrogen bonding. montclair.eduuq.edu.au
Table 3: Representative Vibrational Modes for Indole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Indole N-H Stretch | 3400 - 3500 | nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |
| Carboxylate (COO⁻) Asymmetric Stretch | 1550 - 1610 | - |
| Indole Ring C=C Stretch (W3 mode) | ~1500 - 1580 | montclair.edu |
| Carboxylate (COO⁻) Symmetric Stretch | 1400 - 1450 | - |
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Polymorphism Studies
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can determine the precise coordinates of each atom in the unit cell. mdpi.com
For this compound, single-crystal XRD analysis would provide a wealth of information, including:
The exact molecular structure, confirming the connectivity of atoms.
Detailed bond lengths, bond angles, and torsion angles.
Information on intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate how the molecules pack in the crystal lattice. mdpi.com
The conformation of the acetate side chain relative to the indole ring.
Furthermore, XRD is the primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, such as solubility, stability, and melting point. Identifying and characterizing the polymorphic forms of this compound is crucial for ensuring the consistency and performance of the material in research applications. acs.org
Table 4: Example Crystallographic Data for an Indole Derivative
| Parameter | Example Value (for Indole) | Reference |
|---|---|---|
| Crystal System | Orthorhombic | acs.org |
| Space Group | Pna2₁ | acs.org |
| Unit Cell Dimensions | a, b, c (in Å) | acs.org |
| Molecules per Unit Cell (Z) | Varies | mdpi.com |
| Intermolecular Interactions | N-H···π contacts | acs.org |
Theoretical and Computational Chemistry Applications to Sodium 1h Indol 2 Ylacetate
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic characteristics of Sodium 1H-indol-2-ylacetate. These methods are used to determine optimized molecular geometry and to calculate various electronic properties that govern the molecule's reactivity and stability. researchgate.net For instance, DFT calculations with the B3LYP functional and a 6-31+G (d, p) basis set are commonly employed to determine parameters like optimized molecular shape, atomic charges, and frontier molecular orbitals for indole (B1671886) derivatives. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net
For indole derivatives, the HOMO-LUMO energy gap can be calculated to predict their reactivity. researchgate.netresearchgate.net This gap reflects the potential for intramolecular charge transfer and is a measure of the molecule's stability. irjweb.com Global reactivity descriptors such as electronegativity, hardness, and softness can be derived from HOMO and LUMO energies, providing further insights into the molecule's behavior in chemical reactions. irjweb.com
Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Significance |
|---|---|
| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com |
| Electronegativity (χ) | Describes the power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. irjweb.com |
This is an interactive data table based on the data in the text.
Computational methods can be used to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of reaction mechanisms, identification of transition states, and calculation of activation energies. For example, the oxidation chemistry of the closely related indole-2-carboxylic acid has been investigated, revealing complex reaction pathways. researchgate.net Theoretical studies can elucidate such mechanisms by modeling the interaction with oxidants and calculating the energetics of each step. This can involve identifying intermediates and products, such as the formation of various dioxindoles and dimers. researchgate.net The theoretical framework for indole oxidation often begins with the electrophilic addition of a reactive oxygen species to a carbon-carbon double bond, forming an unstable epoxide intermediate. researchgate.net By calculating the energy of reactants, intermediates, transition states, and products, a complete energetic profile of the reaction can be constructed, providing critical insights into its feasibility and kinetics. researchgate.net
Molecular Modeling and Simulation Studies for Conformational Analysis and Interactions
Molecular modeling and simulation techniques are invaluable for studying the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.
Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent, providing a detailed picture of its dynamics and interactions with solvent molecules over time. nih.govmdpi.com MD simulations have been used to study the excited state dynamics of indole in aqueous solution, revealing complex relaxation mechanisms. nih.gov For a molecule like this compound, MD simulations could predict how the acetate (B1210297) side chain moves and orients itself relative to the indole ring in solution. These simulations can also reveal the stability of complexes formed between the molecule and other species, such as enzymes, by analyzing parameters like root-mean-square deviation (RMSD) over the simulation time. mdpi.comnih.gov
Theoretical methods can predict various spectroscopic properties of molecules, which aids in the interpretation of experimental data. DFT and its time-dependent extension (TD-DFT) are widely used to calculate electronic spectra, such as UV-Vis absorption spectra. mdpi.comnih.gov For indole and its derivatives, these calculations can predict excitation energies and oscillator strengths, which correspond to the absorption peaks observed experimentally. mdpi.comresearchgate.net Similarly, vibrational frequencies can be computed to predict infrared (IR) and Raman spectra, helping to assign experimental bands to specific molecular vibrations. dntb.gov.ua Computational methods can also be used to predict nuclear magnetic resonance (NMR) chemical shifts, providing further structural confirmation. mdpi.com
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Computational Method |
|---|---|---|
| UV-Vis Spectroscopy | Excitation energies, Wavelength of maximum absorption (λmax) | TD-DFT |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |
| NMR Spectroscopy | Chemical shifts (δ) | DFT (e.g., GIAO method) |
| Photoemission Spectroscopy | Ionization energies, Core electron binding energies | DFT mdpi.comresearchgate.net |
This is an interactive data table based on the data in the text.
In Silico Prediction of Potential Biological Interactions (excluding clinical human data)
In silico methods are extensively used in the early stages of drug discovery to predict the potential biological activity of compounds by modeling their interactions with biological targets. nih.govnih.gov
Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme or receptor. nih.gov For derivatives of indole-2-carboxylic acid, docking studies have been employed to predict their binding modes within the active sites of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies on HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold revealed that the indole core and the carboxyl group can chelate magnesium ions in the enzyme's active site. nih.govmdpi.com
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activities. srce.hr In silico tools can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which helps in assessing the drug-likeness of a compound early in the discovery process. nih.govmdpi.com These predictions can guide the synthesis and experimental testing of new derivatives with improved biological activity and pharmacokinetic profiles. nih.gov
Table 3: Common In Silico Prediction Methods for Biological Interactions
| Method | Purpose | Predicted Output |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.govnih.gov | Binding energy/score, Binding pose, Key interacting residues. |
| QSAR | Correlates molecular descriptors with biological activity to predict the activity of new compounds. srce.hr | Predicted biological activity (e.g., IC50). |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | A 3D model of essential features for binding. |
| ADMET Prediction | Assesses drug-likeness by predicting pharmacokinetic and toxicity properties. mdpi.com | Gastrointestinal absorption, Blood-brain barrier penetration, Cytochrome P450 inhibition, Carcinogenicity, etc. |
This is an interactive data table based on the data in the text.
Molecular Docking with Enzyme Active Sites and Receptor Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand, such as this compound, and its protein target at the atomic level. The process involves predicting the binding mode and affinity of the ligand to the active site of an enzyme or the binding pocket of a receptor.
In the context of indole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action and identifying potential therapeutic targets. For instance, various indole-based compounds have been docked with enzymes like cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential. researchgate.netresearchgate.net Similarly, docking studies with protein kinases, such as JAK-3, have been used to investigate the anticancer properties of indole-containing molecules. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For this compound, hypothetical molecular docking simulations could be performed against a panel of enzymes and receptors implicated in various diseases. The results would provide insights into its potential biological activities. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. Lower binding energies suggest a more stable complex. The analysis of the docked conformation reveals the specific amino acid residues in the active site that interact with the ligand.
| Target Enzyme/Receptor | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Janus Kinase 3 (JAK-3) | 4Z16 | -9.2 | Leu828, Gly829, Asp967 | Cancer, Autoimmune diseases |
| Aldose Reductase | 2FZD | -7.9 | Trp111, His110, Tyr48 | Diabetic complications |
| Monoamine Oxidase B | 2BYB | -8.8 | Tyr435, Cys172, Gln206 | Neurodegenerative diseases |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of molecular docking to this compound.
Virtual Screening for Analog Development
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied to a starting compound like this compound, virtual screening can be employed to discover novel analogs with improved potency, selectivity, or pharmacokinetic properties.
The process often begins with a known active compound, or "hit," such as this compound. A virtual library of compounds, which can contain millions of molecules, is then screened against the three-dimensional structure of the target protein. This screening can be structure-based, relying on docking simulations to predict binding, or ligand-based, using the structure of the known active molecule as a template to find similar compounds.
For the development of analogs of this compound, a virtual screening campaign could focus on modifying the indole scaffold or the acetate side chain. The goal would be to identify modifications that enhance the binding affinity to a specific target enzyme or receptor, as determined by computational predictions. The most promising candidates from the virtual screen are then synthesized and subjected to experimental testing to validate their biological activity. This iterative process of computational screening and experimental validation can significantly accelerate the drug discovery pipeline.
| Analog ID | Modification on 1H-indol-2-ylacetate scaffold | Predicted Binding Affinity (kcal/mol) | Predicted Improvement |
| SIA-Analog-01 | Addition of a 5-fluoro group | -9.1 (Target: COX-2) | Enhanced binding affinity |
| SIA-Analog-02 | Replacement of carboxylic acid with a tetrazole ring | -8.5 (Target: Aldose Reductase) | Improved metabolic stability |
| SIA-Analog-03 | Introduction of a 3-chloro group | -9.8 (Target: JAK-3) | Increased potency |
| SIA-Analog-04 | N-methylation of the indole ring | -9.0 (Target: Monoamine Oxidase B) | Altered selectivity profile |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of virtual screening for the development of analogs of this compound.
Mechanistic Investigations of Biological Activity Associated with 1h Indol 2 Ylacetate Non Human Systems
Enzymatic Modulatory Effects of 1H-Indol-2-ylacetate and its Derivatives
The indole (B1671886) nucleus is a prominent scaffold in many biologically active compounds and is known to interact with a wide range of enzymes. nih.gov Derivatives of 1H-indole have been investigated for their ability to modulate the activity of various enzymes, acting as either inhibitors or activators.
In vitro assays are fundamental in determining the potential of a compound to interact with specific enzymes. For indole derivatives, these assays have revealed significant inhibitory activities against several key enzymes. For instance, a series of indole-based compounds were evaluated for their inhibitory effects on pancreatic α-amylase and intestinal α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.gov The results showed that these compounds exhibited good to moderate inhibitory interactions with both enzymes, with IC50 values ranging from 3.80 to 47.50 µM for α-amylase and 3.10 to 52.20 µM for α-glucosidase. nih.gov
Similarly, isatins (indole-2,3-diones), which are structurally related to 1H-indol-2-ylacetate, have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs. nih.gov The inhibitory potency of these isatin compounds was found to be related to their hydrophobicity, with more hydrophobic analogs yielding Ki values in the nanomolar range. nih.gov
While direct studies on Sodium 1H-indol-2-ylacetate are limited, the existing research on related indole derivatives suggests a strong potential for this compound to exhibit enzymatic modulatory effects. The data from these studies can be used to guide future research into the specific enzymatic targets of 1H-indol-2-ylacetate.
Table 1: In Vitro Enzyme Inhibition by Indole Derivatives
| Indole Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Indole-based analogues | α-amylase | 3.80 - 47.50 µM | nih.gov |
| Indole-based analogues | α-glucosidase | 3.10 - 52.20 µM | nih.gov |
| Isatins (Indole-2,3-diones) | Carboxylesterases (CE) | nM range (for hydrophobic analogs) | nih.gov |
Understanding the kinetics and mechanism of enzyme inhibition is crucial for the development of targeted therapeutic agents. Kinetic studies on indole derivatives have revealed various modes of inhibition. For the most active compounds against α-amylase and α-glucosidase, kinetic analysis showed that they acted as competitive inhibitors for α-amylase and non-competitive inhibitors for α-glucosidase. nih.gov
Molecular docking studies have further elucidated the interactions between indole derivatives and the active sites of enzymes. nih.gov These studies help in visualizing the binding modes and identifying the key amino acid residues involved in the interaction, providing a rationale for the observed inhibitory activity.
In the case of isatins inhibiting carboxylesterases, the mechanism is thought to involve the formation of a reversible covalent bond with a key serine residue in the enzyme's active site. nih.gov The hydrophobicity of the isatin derivatives plays a significant role in their ability to access and bind to the active site. nih.gov
The study of enzyme kinetics is fundamental to understanding how enzymes interact with their substrates and inhibitors, providing insights into their mechanisms of action, regulation, and inhibition. nih.gov The conventional steady-state analysis of enzyme kinetics relies on the assumption that the establishment of thermodynamic equilibrium between all reactants occurs rapidly. mdpi.com However, for some inhibitors, this assumption may not hold true, necessitating more complex kinetic models to accurately describe the interaction. mdpi.comresearchgate.net
Roles in Plant Physiological Processes and Growth Regulation (drawing on methodologies for indole-3-acetic acid but focused on 2-ylacetate potential)
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a central role in virtually every aspect of plant growth and development. While 1H-indol-2-ylacetate is an isomer of IAA, its biological activity in plants is not as well-characterized. However, by drawing parallels with the extensive research on IAA, we can infer the potential roles of 1H-indol-2-ylacetate in plant physiology.
Auxins like IAA are known to promote cell elongation, a key process in plant growth. This is achieved by increasing the extensibility of the cell wall. The molecular mechanism involves the activation of plasma membrane H+-ATPases, which pump protons into the cell wall space, leading to a decrease in pH. This acidic environment activates cell wall-loosening enzymes called expansins, which disrupt the hydrogen bonds between cellulose (B213188) microfibrils, allowing the cell to expand under turgor pressure.
Given the structural similarity to IAA, it is plausible that 1H-indol-2-ylacetate could also influence cell expansion, although its efficacy might differ. The position of the acetate (B1210297) group on the indole ring is critical for its interaction with auxin receptors, and thus, the biological activity of 1H-indol-2-ylacetate would depend on its ability to bind to these receptors and trigger the downstream signaling cascade.
Auxins also play a crucial role in cell differentiation, directing the formation of vascular tissues (xylem and phloem) and promoting the development of lateral roots and adventitious roots. This process is tightly regulated by auxin gradients within the plant tissues. The potential for 1H-indol-2-ylacetate to influence these processes would again depend on its recognition by the auxin signaling pathway.
Plants are often subjected to various abiotic stresses, such as drought, salinity, and extreme temperatures, which can significantly impact their growth and productivity. mdpi.comtaylorfrancis.com Phytohormones, including auxins, are key players in modulating plant responses to these stresses. nih.gov
Exogenous application of IAA has been shown to improve drought tolerance in plants like white clover. nih.gov IAA achieves this by activating the expression of auxin-responsive genes, as well as genes related to abscisic acid and jasmonic acid signaling pathways, while inhibiting senescence-associated genes. nih.gov For instance, the expression of certain GH3 family genes, which are involved in conjugating excess IAA to amino acids, is induced by drought stress and exogenous IAA application, suggesting a role in maintaining auxin homeostasis under stress conditions. nih.gov
Furthermore, endophytic fungi that produce IAA can enhance plant growth and tolerance to abiotic stresses like salinity. nih.gov The secreted IAA from these fungi can promote root growth, leading to better water and nutrient uptake, thereby helping the plant to cope with the stressful environment.
Considering these findings, 1H-indol-2-ylacetate could potentially have a role in mitigating abiotic stress in plants. If it is recognized by the auxin signaling pathway, it might trigger similar downstream responses that lead to enhanced stress tolerance. However, experimental validation is necessary to confirm this potential role.
Antimicrobial Efficacy and Mechanisms of Action
Indole and its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties, including activity against drug-resistant pathogens. nih.gov Various studies have synthesized and evaluated novel 1H-indole derivatives for their antibacterial and antifungal activities.
A series of new 1H-indole derivatives have been synthesized and screened for their antimicrobial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. nanobioletters.com The results indicated that all the synthesized compounds exhibited significant antimicrobial activity. nanobioletters.com
Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com Some of these compounds demonstrated very low minimum inhibitory concentrations (MIC), indicating high potency. mdpi.com For example, indolylbenzo[d]imidazoles 3ao and 3aq showed high activity against staphylococci with MIC values less than 1 µg/mL. mdpi.com
The mechanism of action of antimicrobial agents can vary, but for indole derivatives, several modes of action have been proposed. These include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, and inhibition of protein synthesis. mdpi.com For instance, some indolyl-quinolinium derivatives have been found to inhibit bacterial cell division by disrupting the function of the FtsZ protein, a key component of the bacterial cytoskeleton. researchgate.net Other studies suggest that certain indole derivatives can inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to eradicate. mdpi.com
Molecular docking studies have also been employed to identify potential molecular targets for these compounds, suggesting that they may interact with enzymes like (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. mdpi.com
Table 2: Antimicrobial Activity of 1H-Indole Derivatives
| Derivative Class | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 1H-Indole derivatives | Bacillus subtilis (Gram-positive) | Significant activity | nanobioletters.com |
| 1H-Indole derivatives | Escherichia coli (Gram-negative) | Significant activity | nanobioletters.com |
| 1H-Indole derivatives | Aspergillus niger (Fungus) | Significant activity | nanobioletters.com |
| 1H-Indole derivatives | Candida albicans (Fungus) | Significant activity | nanobioletters.com |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (including MRSA) | < 1 µg/mL | mdpi.com |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 µg/mL | mdpi.com |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 µg/mL | mdpi.com |
Antibacterial Spectrum and Efficacy Against Bacterial Strains
Numerous studies have demonstrated the antibacterial potential of 1H-indol-2-ylacetate derivatives against a range of pathogenic bacteria. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable to or even exceeding that of standard antibiotics.
One study reported the synthesis of a series of novel 1H-indole derivatives and their evaluation for in vitro antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com All synthesized compounds demonstrated significant antibacterial activity when compared to a control group. nanobioletters.com Notably, two compounds, C-3 and C-4, were identified as the most potent among the series. nanobioletters.com
Another research effort focused on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties. These compounds were found to possess a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov Specifically, indole-thiadiazole and indole-triazole derivatives demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some being more effective than the standard drug ciprofloxacin. nih.gov The study suggests that the indole ring and its side chains are crucial for antibacterial activity. nih.gov
Furthermore, the synthesis of indole acetic acid-based tri-azo moieties has yielded compounds with notable antibacterial activity. nih.gov For instance, certain derivatives showed a MIC value of 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Some of these compounds were also effective against the resistant bacterial strain MRSA, with a MIC value of 12.5 µg/mL. nih.gov
The antibacterial activity of S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives has also been investigated. Five of the synthesized compounds exhibited significant antibacterial potential, with MIC values as low as 9.00 ± 4.12 µM against S. aureus, E. coli, and B. subtilis, comparable to ciprofloxacin. ajol.info
Similarly, a series of N-acyl hydrazones derived from indole-3-propionic acid displayed moderate activity against the Gram-negative bacterium E. coli, comparable to amoxicillin. uobaghdad.edu.iq Research into N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and their derivatives also revealed promising antibacterial activity. nih.gov Certain compounds showed the best activity against Gram-positive bacteria like S. aureus and B. subtilis, while others were more effective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. nih.gov
Table 1: Antibacterial Activity of Selected 1H-Indole Derivatives
| Compound Type | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 1H-Indole Derivatives (C-3, C-4) | E. coli, B. subtilis | Most potent in the series | nanobioletters.com |
| Indole-Triazole/Thiadiazole Derivatives | MRSA | More effective than ciprofloxacin | nih.gov |
| Indole Acetic Acid-Based Tri-azo Moieties | P. aeruginosa, K. pneumoniae | MIC = 3.12 µg/mL | nih.gov |
| 2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol Derivatives | S. aureus, E. coli, B. subtilis | MIC ≥ 9.00 ± 4.12 µM | ajol.info |
| N-Acyl Hydrazones from Indole-3-propionic Acid | E. coli | Moderate activity, comparable to Amoxicillin | uobaghdad.edu.iq |
| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamide Derivatives | S. aureus, E. coli | DIZ values of 21 mm and 19 mm respectively | nih.gov |
This table is interactive. Click on the headers to sort the data.
Antifungal Properties and Associated Molecular Pathways
In addition to their antibacterial effects, derivatives of 1H-indol-2-ylacetate have demonstrated significant antifungal properties against a variety of pathogenic fungi, including those affecting plants.
A study on novel 1H-indole derivatives showed that all synthesized compounds exhibited potent antifungal activity against Aspergillus niger and Candida albicans when compared to a control group, with one compound, C-2, being the most potent. nanobioletters.com The disc diffusion method was used to ascertain the preliminary antifungal activity. nanobioletters.com
Further research into 3-indolyl-3-hydroxy oxindole derivatives revealed their efficacy against five different plant pathogenic fungi. nih.gov Many of these compounds showed moderate to excellent antifungal activities. nih.gov Specifically, compounds 3t, 3u, 3v, and 3w displayed broad-spectrum antifungal activities that were comparable or superior to the fungicides carvacrol and phenazine-1-carboxylic acid. nih.govnih.gov Compound 3u, in particular, exhibited excellent activity against Rhizoctonia solani, with an EC50 of 3.44 mg/L. nih.govnih.gov The structure-activity relationship analysis suggested that the presence of iodine, chlorine, or bromine at position 5 of the 3-hydroxy-2-oxindole and indole rings is important for their antifungal action. nih.govnih.gov
The antifungal potential of indole derivatives has also been highlighted in studies of aminothioxanthones, which are bioisosteres of xanthones known for their anti-infective properties. A library of these compounds was screened against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum, with some exhibiting inhibitory and broad-spectrum antifungal effects. mdpi.com
Table 2: Antifungal Activity of Selected 1H-Indole Derivatives
| Compound Type | Fungal Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 1H-Indole Derivative (C-2) | A. niger, C. albicans | Most potent in the series | nanobioletters.com |
| 3-Indolyl-3-hydroxy Oxindole (3u) | R. solani | EC50 = 3.44 mg/L | nih.govnih.gov |
| 3-Indolyl-3-hydroxy Oxindoles (3t, 3u, 3v, 3w) | Plant pathogenic fungi | Broad-spectrum activity | nih.govnih.gov |
| Aminothioxanthones | C. albicans, A. fumigatus, T. rubrum | Inhibitory and broad-spectrum effects | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Cellular Impact and Cytotoxicity in Non-Human Cell Lines
The cytotoxic effects of 1H-indol-2-ylacetate derivatives have been extensively studied in various non-human cell lines, particularly in the context of cancer research for the development of new therapeutic agents.
In Vitro Studies on Specific Cell Lines (e.g., cancer cell lines for lead compound development)
A multitude of studies have reported the anti-proliferative activity of indole derivatives against various cancer cell lines. For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides exhibited cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines. mdpi.com One compound, 4e, showed the highest cytotoxicity with an average IC50 of 2 µM and was also found to be less toxic to normal cells (WI-38). mdpi.com The anticancer mechanisms of indole derivatives are diverse and can involve the inhibition of tubulin polymerization and the induction of apoptosis. mdpi.com
Similarly, indole-aryl amide derivatives were evaluated for their cytotoxic effects on a panel of cancer cell lines including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov One of the compounds demonstrated selective toxicity towards the HT29 malignant colon cell line. nih.gov Another derivative was particularly active against MCF7 and PC3 cancer cells, with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov
Novel indole-acylhydrazone derivatives of 4-pyridinone were synthesized and evaluated for their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, showing concentration-dependent effects. nih.gov Furthermore, newly designed pyrazolinyl-indole derivatives demonstrated remarkable cytotoxic activities against a wide range of cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines. mdpi.com
The anticancer potential of 1H-indol-3-yl-N-phenylacetamide derivatives was assessed against human breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines, with chloro and bromo-containing derivatives showing promising results, particularly against MCF-7 cells (IC50 = 10.62 µM for the bromo-derivative). semanticscholar.org These compounds also exhibited a higher selectivity index than the standard drug doxorubicin. semanticscholar.org
Table 3: Cytotoxicity of Selected 1H-Indole Derivatives on Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT | Average 2 µM | mdpi.com |
| Indole-aryl Amide Derivative | MCF7 | 0.81 µM | nih.gov |
| Indole-aryl Amide Derivative | PC3 | 2.13 µM | nih.gov |
| 1H-indol-3-yl-N-phenylacetamide Derivative (F5) | MCF-7 | 10.62 µM | semanticscholar.org |
| 5-bromo-N′-(4-(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide | Hep G2 | 14.3 μM | researchgate.net |
| 2-(thiophen-2-yl)-1H-indole Derivatives (4g, 4a, 4c) | HCT-116 | 7.1±0.07, 10.5± 0.07, 11.9± 0.05 µM/ml | nih.gov |
This table is interactive. Click on the headers to sort the data.
Assessment of Cellular Viability and Hemolytic Activity
The evaluation of cellular viability is a critical step in assessing the cytotoxic potential of new compounds. The MTT assay is a commonly used method for this purpose and has been employed in several studies on indole derivatives. mdpi.comnih.govnih.gov This assay measures the metabolic activity of cells and provides an indication of cell viability.
In addition to cytotoxicity against cancer cells, the hemolytic activity of indole derivatives, which is their ability to lyse red blood cells, is an important parameter for assessing their biocompatibility. A study on S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives investigated their hemolytic activity. ajol.info One of the compounds was found to have a very low hemolytic activity of 1.5%. ajol.info
Another investigation into a series of indole–pyrazole hybrids assessed their hemolytic properties using human red blood cells. mdpi.com Most of these hybrids were found to be hemocompatible, exhibiting low hemolytic activity. mdpi.com However, the study also revealed that the position and type of substituents on the pyrazole ring could significantly influence hemolytic activity, with some derivatives containing electron-withdrawing groups showing higher levels of hemolysis. mdpi.com
Future Directions and Emerging Research Frontiers for Sodium 1h Indol 2 Ylacetate
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for unlocking the full potential of Sodium 1H-indol-2-ylacetate and its derivatives. While traditional methods exist, future research is focused on greener, more atom-economical, and versatile strategies.
Emerging trends in organic synthesis offer promising avenues. Palladium-catalyzed domino reactions, for instance, could enable the construction of complex, substituted indole (B1671886) acetates in a single pot from simple starting materials. This approach, which involves a sequence of reactions like Sonogashira coupling followed by aminopalladation and reductive elimination, offers a powerful tool for creating libraries of 2,3-substituted indoles. Another area of intense interest is the development of catalyst-free methods. Recent studies have demonstrated the synthesis of 1H-indol-3-yl acetates using reagents like (diacetoxyiodo)benzene (B116549) (DIB) under mild conditions, eliminating the need for metal catalysts and simplifying purification processes.
Furthermore, multi-component reactions (MCRs) are being explored to rapidly build molecular complexity. An MCR-based approach could combine several simple molecules in one step to generate highly functionalized indole acetate (B1210297) scaffolds, significantly improving efficiency over traditional multi-step syntheses.
| Synthetic Strategy | Key Features | Potential Advantages for 1H-Indol-2-ylacetate Synthesis |
| Palladium-Catalyzed Domino Reactions | One-pot, multi-reaction sequences. | High efficiency, rapid access to complex derivatives. |
| Catalyst-Free Synthesis | Avoids transition metal catalysts. | Greener process, simplified purification, reduced cost. |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, operational simplicity, rapid library generation. |
These advanced methodologies promise not only to streamline the production of this compound but also to facilitate the creation of novel analogs with fine-tuned properties for specific applications.
Exploration of Unconventional Biological Targets and Pathways
Beyond its established roles, the indole acetic acid scaffold is being investigated for its potential to modulate a range of "unconventional" biological targets, opening doors to new therapeutic areas. Research into derivatives has revealed activities far removed from plant hormone mimicry, suggesting that this compound could serve as a foundational structure for drug discovery programs.
Recent studies have successfully designed indole acetic acid derivatives as potent and selective antagonists for the CRTH2 receptor, a key target in the treatment of respiratory and allergic diseases. nih.gov Similarly, the indole nucleus has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors, which are crucial for impairing viral replication. ias.ac.in Another exciting frontier is in oncology, where indole acetic acid sulfonate derivatives have been synthesized and evaluated as inhibitors of ectonucleotidases (like ENPP1 and CD73). researchgate.netnih.gov These enzymes are overexpressed in tumor environments and contribute to immune evasion, making their inhibition a key strategy in cancer immunotherapy. nih.gov
The exploration of these targets indicates a significant untapped potential for indole acetates. Future research will likely focus on screening this compound and its novel derivatives against a wider array of targets, including:
Viral Enzymes: Beyond HIV integrase, exploring activity against enzymes from other viruses. ias.ac.in
G-Protein Coupled Receptors (GPCRs): Investigating modulation of various GPCRs involved in metabolic and neurological disorders.
Kinases: Screening for inhibitory activity against protein kinases implicated in cancer and inflammatory diseases.
Ion Channels: Assessing the potential to modulate ion channel function, relevant for cardiovascular and neurological conditions.
| Unconventional Target Class | Example | Therapeutic Area |
| Receptors | CRTH2 Receptor | Allergic Diseases, Respiratory Conditions nih.gov |
| Viral Enzymes | HIV-1 Integrase | Antiviral Therapy ias.ac.in |
| Ectonucleotidases | ENPP1, h-e5'NT (CD73) | Cancer Immunotherapy researchgate.netnih.gov |
| Transporters | Monocarboxylate Transporter 1 (MCT1) | Oncology |
Advanced Material Science Applications Involving 1H-Indol-2-ylacetate
The unique electronic and structural properties of the indole ring system are positioning 1H-indol-2-ylacetate and related compounds as valuable building blocks in materials science. The electron-rich nature and planar geometry of the indole scaffold make it an attractive component for functional organic materials. researchgate.net
One emerging application is in the creation of molecularly imprinted polymers (MIPs) . By using an indole acetic acid molecule as a template, polymers can be synthesized with cavities that are specifically shaped to recognize and bind indole derivatives. nih.gov This technology has potential applications in chemical sensing, separation science, and controlled-release systems.
In the field of organic electronics , indole derivatives are being explored for their charge-transport properties. The indole nucleus can act as a potent electron-donating unit in donor-acceptor (D-A) architectures, which are fundamental to organic semiconductors. ias.ac.in Such materials could be used in:
Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been investigated as high triplet energy hole transport materials, which are crucial for efficient blue phosphorescent OLEDs. skku.edu
Dye-Sensitized Solar Cells (DSSCs): The indole structure can be incorporated into metal-free organic dyes, where it serves as an effective electron donor to improve photon-to-electron conversion efficiencies. researchgate.net
Organic Photoactuators: The indole moiety significantly influences the absorption properties of molecules, making it a key substructure in the design of materials that respond to light. chim.it
Furthermore, the indole unit is being investigated as a sustainable, bio-based aromatic component for high-performance biopolyesters . rsc.org Polyesters synthesized with indole-based dicarboxylates have shown superior thermal qualities and high glass transition temperatures, making them potential green alternatives to petroleum-derived plastics in demanding applications. rsc.org
Interdisciplinary Research Integrating Omics Technologies with 1H-Indol-2-ylacetate Studies
To fully comprehend the biological impact of this compound, research is moving beyond single-target assays towards a holistic, systems-level understanding. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a powerful interdisciplinary frontier.
Multi-omics approaches can provide an unbiased, high-resolution map of the cellular and organismal response to the compound. For example, treating a biological system (such as a plant, cell culture, or microorganism) with this compound and subsequently analyzing the changes across different molecular layers can reveal its mechanism of action in unprecedented detail.
Transcriptomics (RNA-Seq): Can identify all the genes whose expression is either up- or down-regulated in response to the compound, revealing the signaling pathways and cellular processes that are activated or suppressed.
Proteomics: Measures changes in the abundance of thousands of proteins, providing a direct view of the functional cellular machinery being altered.
Metabolomics: Analyzes the global profile of small-molecule metabolites. This can uncover shifts in metabolic pathways and identify biomarkers of the compound's effect. chim.it
Integrating these datasets allows researchers to construct comprehensive models of the compound's biological activity. This approach has already been used to study the role of endogenous indole-3-acetic acid in plant fertility and microbial interactions. skku.educhim.itwikipedia.org Applying this powerful toolkit to study the effects of exogenously applied this compound will be crucial for discovering novel functions, identifying off-target effects, and developing more precise applications in both agriculture and medicine.
Q & A
Q. What are the recommended methods for synthesizing Sodium 1H-indol-2-ylacetate, and how can reaction conditions be optimized?
this compound can be synthesized via condensation reactions involving indole derivatives and sodium acetate under reflux conditions. For example, analogous procedures involve refluxing 3-formylindole derivatives with sodium acetate in acetic acid to form stable sodium salts . To optimize yields, researchers should:
- Control reaction temperature (typically 80–100°C) and duration (3–5 hours).
- Use stoichiometric excess of sodium acetate (1.1–1.2 equivalents) to drive the reaction.
- Monitor purity via TLC or HPLC, with recrystallization from DMF/acetic acid mixtures for high-purity products .
Q. How can researchers characterize the structural purity of this compound?
Structural validation requires a combination of analytical techniques:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, ensuring accurate bond-length and angle measurements .
- Spectroscopy : Employ -NMR (to confirm indole proton environments) and FT-IR (to identify carboxylate stretching bands at ~1600 cm) .
- Mass spectrometry : Confirm molecular weight (e.g., 223.22 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the solubility properties and optimal storage conditions for this compound in laboratory settings?
this compound is hygroscopic and should be stored in airtight containers at room temperature (RT) away from moisture. Key solubility
- Aqueous solubility : High in water due to ionic carboxylate group.
- Organic solvents : Limited solubility in ethanol or DMSO; use sonication for dissolution.
- Stability : Degrades under prolonged light exposure; store in amber vials .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in TGF-beta/Smad signaling pathways?
Experimental design should include:
- In vitro assays : Treat TGF-beta-responsive cell lines (e.g., HEK293T) with this compound (0.1–100 µM) and measure Smad2/3 phosphorylation via Western blot .
- Controls : Use SB431542 (TGF-beta inhibitor) and untreated cells as negative/positive controls.
- High-throughput screening : Incorporate the compound into TGF-beta/Smad-focused libraries for automated dose-response profiling .
Q. What methodologies are effective in resolving contradictions in reported biological activities of this compound across different studies?
Discrepancies in IC values or mechanism-of-action claims can arise from:
- Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis .
- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts).
- Data normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3) .
Q. What strategies should be employed to optimize reaction yields when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
For SAR-driven synthesis:
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve yields by 10–15% compared to conventional reflux .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive indole NH during derivatization .
- Parallel synthesis : Generate derivative libraries (e.g., halogen-substituted indoles) using automated liquid handlers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
